

Synthesis of Heterocyclic Compounds from Cyclopropenones: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cycloprop-2-yn-1-one*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing cyclopropenones as versatile building blocks. The high ring strain of cyclopropenones makes them excellent precursors for a range of cycloaddition and ring-opening reactions, enabling the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Introduction

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable synthons in organic chemistry. Their inherent reactivity allows them to participate in a diverse array of transformations, including cycloadditions, ring-opening reactions, and transition-metal-catalyzed annulations, to afford a wide variety of heterocyclic systems.^[1] This reactivity profile makes them particularly attractive for the synthesis of novel scaffolds for drug discovery programs.

This document outlines selected, reliable protocols for the synthesis of several important classes of heterocycles from cyclopropenones, including 2-pyrrolinones, spiro furano-indolinones, and 2-pyranones. The provided methodologies are supported by quantitative data and detailed experimental procedures to facilitate their implementation in a research setting.

I. Bismuth-Catalyzed Synthesis of 2-Pyrrolinones

The reaction of diphenylcyclopropenone with primary enaminones under microwave irradiation, catalyzed by bismuth(III) nitrate, provides an efficient route to highly substituted 2-pyrrolinone derivatives. This method is notable for its operational simplicity and the use of an environmentally benign catalyst.

Quantitative Data

Entry	Enaminone Substituent (R)	Product	Yield (%)
1	Phenyl	1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one	85
2	4-Methylphenyl	5,5-diphenyl-1-(4-methylphenyl)-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one	82
3	4-Methoxyphenyl	1-(4-methoxyphenyl)-5,5-diphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one	88
4	4-Chlorophenyl	1-(4-chlorophenyl)-5,5-diphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one	75

Experimental Protocol

General Procedure for the Synthesis of 2-Pyrrolinones:

- To a 10 mL microwave vial, add diphenylcyclopropanone (1.0 mmol), the respective primary enaminone (1.0 mmol), and bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) (0.1 mmol).
- Add toluene (5 mL) to the vial and seal it with a cap.
- Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired 2-pyrrolinone.

Characterization Data for 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one (Entry 1):

- ^1H NMR (400 MHz, CDCl_3): δ 7.55-7.20 (m, 15H, Ar-H), 6.85 (s, 1H, NH), 5.60 (s, 1H, CH).
- ^{13}C NMR (100 MHz, CDCl_3): δ 168.5, 145.2, 142.1, 140.5, 138.2, 129.8, 129.5, 129.1, 128.8, 128.5, 128.2, 127.9, 127.6, 125.4, 95.3, 70.1.
- IR (KBr, cm^{-1}): 3340, 3060, 1710, 1600, 1495, 1445.

Reaction Workflow



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Caption: Bismuth-catalyzed synthesis of 2-pyrrolinones.

II. DMAP-Catalyzed Synthesis of Spiro Furano-Indolinones

The reaction between cyclopropanone derivatives and isatins, catalyzed by 4-dimethylaminopyridine (DMAP), provides a straightforward method for the synthesis of spiro

furano-indolinone scaffolds.[1] These structures are of interest in medicinal chemistry due to their prevalence in various biologically active molecules.

Quantitative Data

Entry	Isatin N-Substituent (R)	Cyclopropenone Substituents (R ¹ , R ²)	Product	Yield (%)
1	H	Phenyl, Phenyl	5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one	85
2	Methyl	Phenyl, Phenyl	1-methyl-5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one	92
3	Benzyl	Phenyl, Phenyl	1-benzyl-5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one	88
4	H	Methyl, Phenyl	5'-methyl-5'-phenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one	78

Experimental Protocol

General Procedure for the Synthesis of Spiro Furano-Indolinones:

- In a round-bottom flask, dissolve the isatin (1.0 mmol) and the cyclopropenone (1.0 mmol) in toluene (10 mL).

- Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
- Stir the reaction mixture at 50 °C for 12 hours.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to yield the spiro furano-indolinone product.

Characterization Data for 5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one (Entry 1):

- ^1H NMR (400 MHz, CDCl_3): δ 8.25 (s, 1H, NH), 7.60-7.10 (m, 14H, Ar-H), 6.10 (s, 1H, CH).
- ^{13}C NMR (100 MHz, CDCl_3): δ 175.5, 172.1, 141.8, 140.2, 138.9, 130.1, 129.8, 129.5, 129.2, 128.9, 128.6, 125.4, 123.1, 110.9, 92.3, 85.4.
- IR (KBr, cm^{-1}): 3250, 3065, 1735, 1710, 1620, 1470.

Reaction Pathway



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Caption: DMAP-catalyzed synthesis of spiro furano-indolinones.

III. Gold-Catalyzed Synthesis of Spirocyclic Heterocycles

Gold catalysts, particularly (IPr)AuNTf₂, are effective in promoting the reaction of cyclopropanones with enynes to produce complex spirocyclic heterocycles.^[1] This methodology provides access to unique molecular frameworks with high efficiency.

Quantitative Data

Entry	Cyclopropenone Substituents (R ¹ , R ²)	Enyne Substituent (R ³)	Product	Yield (%)
1	Phenyl, Phenyl	H	2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene]	95
2	Methyl, Phenyl	H	2-methyl-2-phenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene]	88
3	Phenyl, Phenyl	Methyl	6-methyl-2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene]	92
4	Di-tert-butyl	H	2,2-di-tert-butyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene]	85

Experimental Protocol

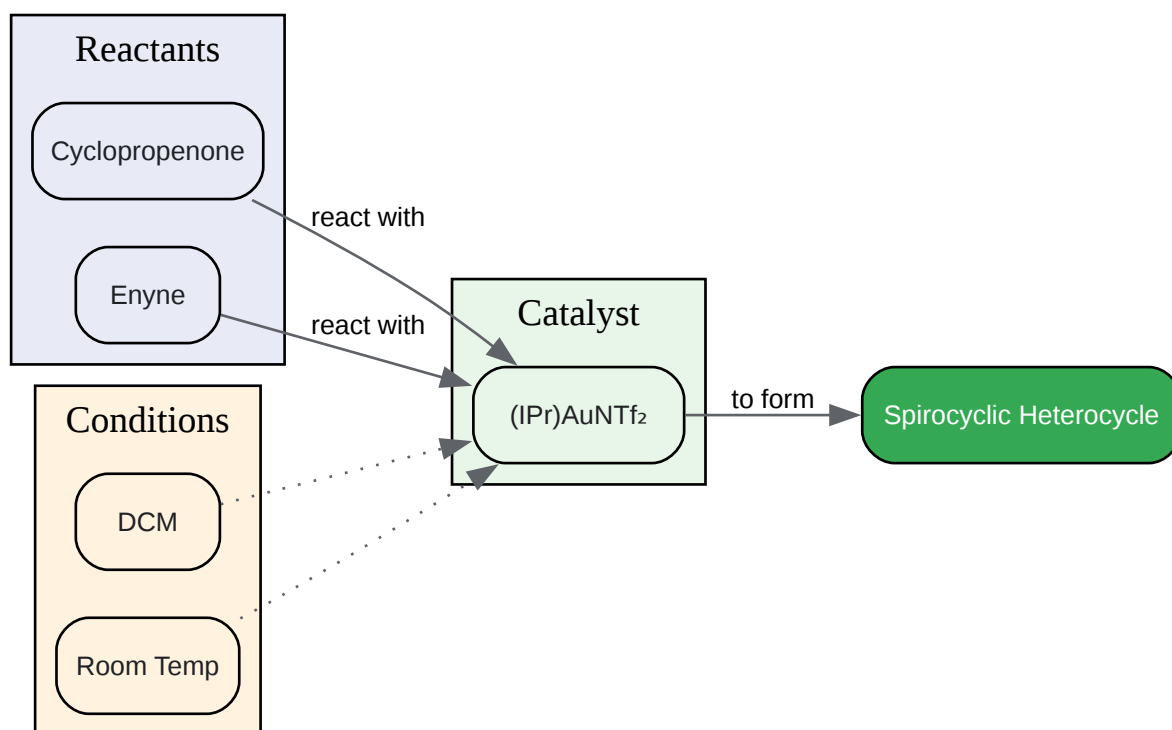
General Procedure for the Gold-Catalyzed Synthesis of Spirocyclic Heterocycles:

- To a flame-dried Schlenk tube under an argon atmosphere, add the enyne (0.5 mmol) and the cyclopropenone (0.6 mmol).
- Add dry dichloromethane (DCM, 5 mL).
- In a separate vial, dissolve (IPr)AuNTf₂ (2 mol%) in dry DCM (1 mL) and add it to the reaction mixture.
- Stir the reaction at room temperature for 4 hours.
- Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to obtain the desired spirocyclic compound.

Characterization Data for 2,2-diphenyl-1-tosyl-1,2,6,7-tetrahydro-5H-spiro[azepine-4,1'-cycloprop[2]ene] (Entry 1):

- ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.10 (m, 14H, Ar-H), 4.20 (s, 2H, CH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 143.5, 142.8, 138.5, 135.2, 129.7, 129.4, 128.8, 128.5, 127.9, 127.6, 127.3, 55.4, 52.1, 48.9, 35.6, 21.5.
- IR (KBr, cm⁻¹): 3060, 2925, 1600, 1345, 1160.

Logical Relationship Diagram



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Caption: Gold-catalyzed spirocycle synthesis.

IV. Rhodium-Catalyzed Synthesis of 2-Pyranones

The rhodium-catalyzed [3+3] annulation of cyclopropenones with β -ketosulfoxonium ylides offers an efficient pathway to trisubstituted 2-pyranones. This reaction proceeds under redox-neutral conditions with a broad substrate scope.

Quantitative Data

Entry	Cyclopropenone Substituents (R ¹ , R ²)	Ylide Substituent (R ³)	Product	Yield (%)
1	Phenyl, Phenyl	Phenyl	3,4,6-triphenyl-2H-pyran-2-one	92
2	Phenyl, Phenyl	4-Methylphenyl	6-(4-methylphenyl)-3,4-diphenyl-2H-pyran-2-one	85
3	Methyl, Phenyl	Phenyl	3-methyl-4,6-diphenyl-2H-pyran-2-one	88
4	Phenyl, Phenyl	Methyl	6-methyl-3,4-diphenyl-2H-pyran-2-one	78

Experimental Protocol

General Procedure for the Rhodium-Catalyzed Synthesis of 2-Pyranones:

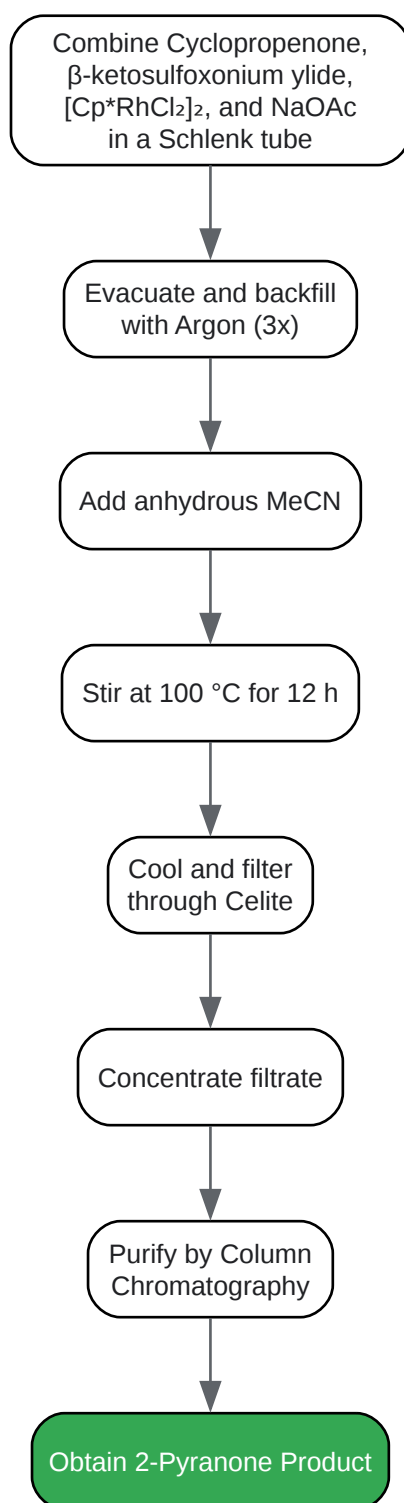
- To an oven-dried Schlenk tube, add the cyclopropenone (0.2 mmol), β -ketosulfoxonium ylide (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (0.1 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous acetonitrile (2.0 mL) via syringe.
- Stir the mixture at 100 °C for 12 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) to give the 2-

pyranone product.

Characterization Data for 3,4,6-triphenyl-2H-pyran-2-one (Entry 1):

- ^1H NMR (400 MHz, CDCl_3): δ 7.95-7.20 (m, 15H, Ar-H), 6.50 (s, 1H, CH).
- ^{13}C NMR (100 MHz, CDCl_3): δ 162.5, 155.4, 150.1, 138.2, 135.6, 133.2, 130.9, 129.8, 129.5, 129.1, 128.8, 128.5, 126.3, 118.9, 105.4.
- IR (KBr, cm^{-1}): 3060, 1720, 1630, 1595, 1490.

Experimental Workflow



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Caption: Rhodium-catalyzed synthesis of 2-pyranones workflow.

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